

Azepan-4-amine: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **Azepan-4-amine**

Cat. No.: **B033968**

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An In-depth Examination of the Commercial Availability, Synthesis, and Potential Biological Significance of a Versatile Azepane Scaffold

Introduction

Azepan-4-amine, a seven-membered heterocyclic amine, represents a valuable building block for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry and drug discovery. The azepane motif is a recurring structural feature in a variety of biologically active compounds, highlighting its importance in the design of novel therapeutic agents.^[1] This technical guide provides a comprehensive overview of the commercial availability of **Azepan-4-amine**, detailed synthetic protocols for its preparation, and a discussion of its potential applications in drug development based on the known biological activities of related azepane derivatives.

Commercial Availability and Suppliers

Azepan-4-amine (CAS No. 108724-15-8) is commercially available from a number of chemical suppliers specializing in research and development compounds. The availability of this starting material is crucial for researchers embarking on synthetic campaigns involving this scaffold. The table below summarizes key information for sourcing **Azepan-4-amine** and its common precursor, Azepan-4-one.

Compound	CAS Number	Molecular Formula	Molecular Weight	Known Suppliers
Azepan-4-amine	108724-15-8	C ₆ H ₁₄ N ₂	114.19 g/mol	BLD Pharm[2]
Azepan-4-one	105416-56-6	C ₆ H ₁₁ NO	113.16 g/mol	Commercially Available

Synthetic Methodologies

The synthesis of **Azepan-4-amine** is most commonly achieved through the reductive amination of its corresponding ketone precursor, Azepan-4-one. This versatile and widely used transformation in organic chemistry allows for the direct conversion of a carbonyl group to an amine. The following section outlines a representative experimental protocol for this synthesis.

Experimental Protocol: Synthesis of Azepan-4-amine via Reductive Amination of Azepan-4-one

This protocol is a representative procedure based on established methods for reductive amination. Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.

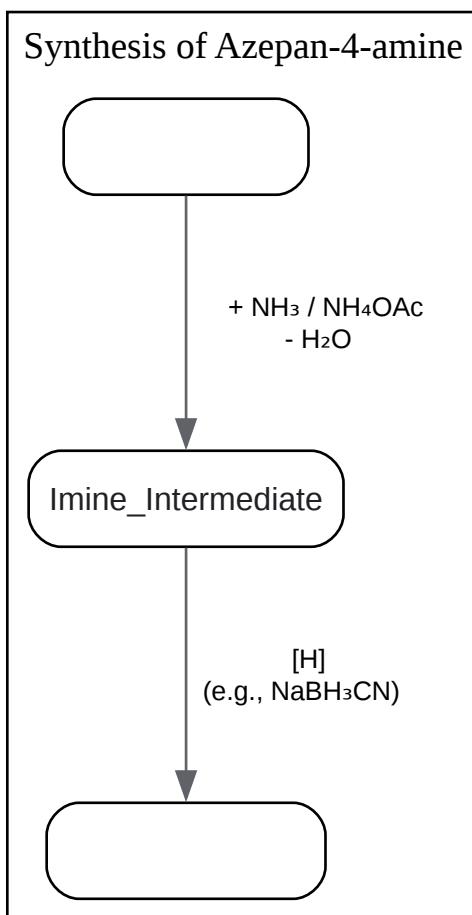
Materials:

- Azepan-4-one hydrochloride
- Ammonium acetate or aqueous ammonia
- Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Methanol or another suitable protic solvent
- Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Procedure:

- Reaction Setup: To a solution of Azepan-4-one hydrochloride (1.0 eq) in methanol, add ammonium acetate (10-20 eq) or an excess of aqueous ammonia. The mixture is stirred at room temperature until the free base of the ketone is formed.
- Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
- Reduction: The reaction is cooled in an ice bath, and sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.
- Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a strong base (e.g., NaOH). The aqueous layer is then extracted with dichloromethane or ethyl acetate (3 x volumes).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude **Azepan-4-amine**. Further purification can be achieved by distillation or column chromatography.
- Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether, methanol) and adding a solution of HCl in diethyl ether or dioxane until precipitation is complete. The resulting solid is collected by filtration and dried.



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A simplified workflow for the synthesis of **Azepan-4-amine**.

Potential Applications in Drug Development

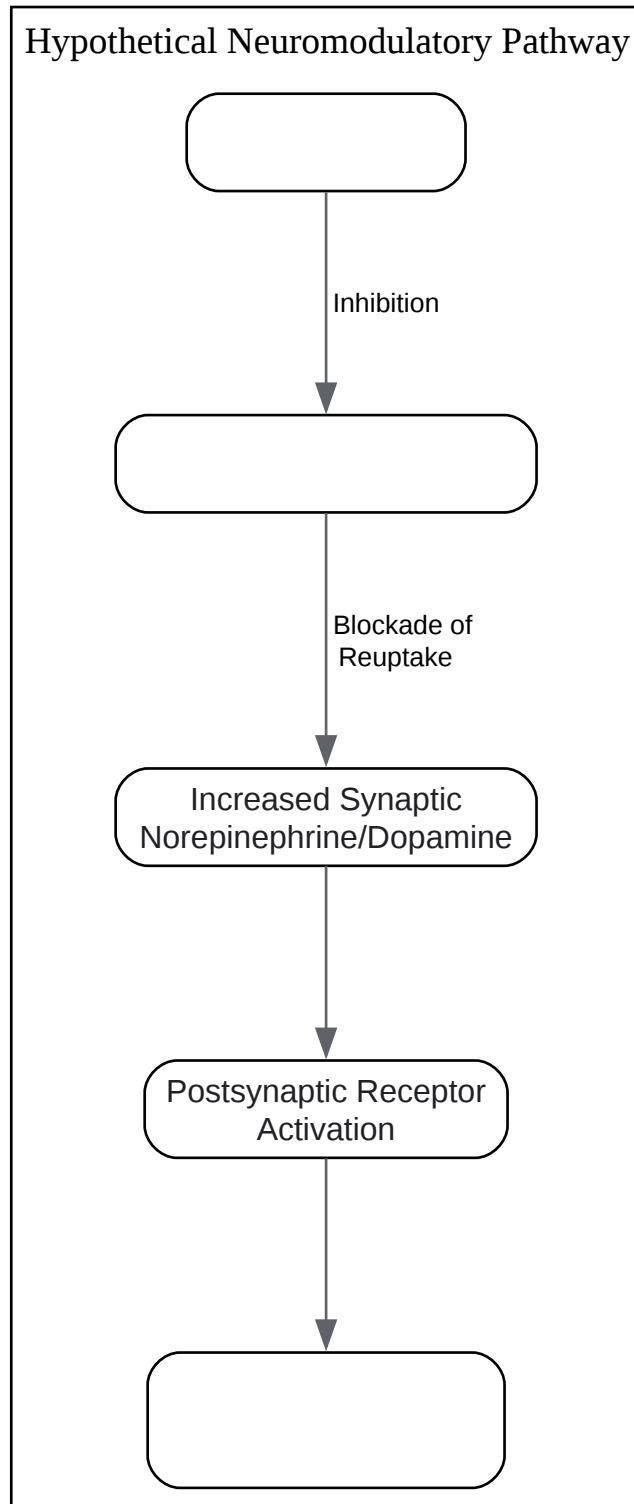
While specific biological targets and signaling pathways for **Azepan-4-amine** have not been extensively reported in publicly available literature, the broader class of azepane-containing molecules has demonstrated a wide range of pharmacological activities.^[1] These activities suggest potential avenues of investigation for novel derivatives of **Azepan-4-amine**.

The azepane scaffold is present in numerous compounds with therapeutic applications, including anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents.^[1] Furthermore, derivatives of the closely related 4-aminopiperidine scaffold have been investigated as N-type calcium channel blockers for the treatment of pain.

Hypothetical Signaling Pathway Involvement

Given the prevalence of amine-containing small molecules as modulators of neurological targets, a hypothetical area of interest for **Azepan-4-amine** derivatives could be in the realm of neurotransmitter reuptake inhibition. For instance, some bicyclic azepane derivatives have shown potent inhibition of monoamine transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).^[3]

It is crucial to emphasize that the following diagram is a hypothetical representation of a potential signaling pathway that could be modulated by derivatives of **Azepan-4-amine**, based on the activities of structurally related compounds. There is currently no direct experimental evidence to link **Azepan-4-amine** to this specific pathway.



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A hypothetical signaling pathway for **Azepan-4-amine** derivatives.

Conclusion

Azepan-4-amine is a readily accessible and versatile chemical building block with significant potential for the development of novel therapeutic agents. Its straightforward synthesis from commercially available precursors makes it an attractive starting point for medicinal chemistry programs. While the specific biological profile of **Azepan-4-amine** itself remains to be fully elucidated, the broad pharmacological activities of the azepane scaffold provide a strong rationale for the exploration of its derivatives in various therapeutic areas, particularly in neuroscience. Further research into the biological targets and mechanisms of action of **Azepan-4-amine** and its analogues is warranted to unlock its full potential in drug discovery.

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